molecular formula C8H6ClFO B045902 2-Chloro-4'-fluoroacetophenone CAS No. 456-04-2

2-Chloro-4'-fluoroacetophenone

Cat. No. B045902
CAS RN: 456-04-2
M. Wt: 172.58 g/mol
InChI Key: UJZWJOQRSMOFMA-UHFFFAOYSA-N
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Description

2-Chloro-4'-fluoroacetophenone is a chemical compound that has been the focus of various scientific studies due to its relevance in chemical synthesis and potential applications in materials science and pharmaceutical chemistry. The compound is known for its unique properties, which arise from the presence of both chloro and fluoro substituents on the acetophenone structure.

Synthesis Analysis

The synthesis of related compounds often involves reacting halogenated acetophenones with other organic compounds in the presence of catalysts. For example, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is synthesized by reacting 4-fluoroacetophenone and 4-chlorobenzaldehyde in ethanol with sodium hydroxide as a catalyst. This method highlights a common approach to synthesizing chloro and fluoro-substituted acetophenones, which may be adapted for 2-Chloro-4'-fluoroacetophenone (Najiya et al., 2014).

Molecular Structure Analysis

The molecular structure of chloro- and fluoro-substituted acetophenones has been extensively studied using various analytical methods, including FT-IR, NMR, and X-ray crystallography. These studies provide insights into the geometric parameters, vibrational frequencies, and electronic properties of the molecules. For instance, the molecular structure and vibrational wavenumbers of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one were determined through XRD and DFT methods, illustrating the compound's stability and electronic characteristics (Najiya et al., 2014).

Chemical Reactions and Properties

Chloro- and fluoro-substituted acetophenones participate in various chemical reactions, reflecting their electrophilic and nucleophilic properties. For instance, electrophilic fluorination and nucleophilic fluorination techniques have been applied to para-substituted acetophenones, highlighting the reactivity of these compounds under different conditions (Fuglseth et al., 2008).

Scientific Research Applications

  • Fluorogenic Labeling : A fluorogenic labeling reagent, 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, was found effective for separating chlorophenols in pharmaceutical formulations, thus enabling the determination of chlorocresol and chloroxylenol in creams and ointments (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

  • Synthesis Optimization : The acetylation technology for producing 2,4-dichloro-5-fluoroacetophenone showed an optimized yield of 80.1% under specific conditions, indicating its potential in chemical manufacturing (Gan, 2006).

  • Continuous-Flow Process Advantages : The continuous-flow process for synthesizing 2,4-dichloro-5-fluorobenzoic acid offered benefits such as reduced nitric acid consumption and higher yields, suggesting its environmental and efficiency advantages over traditional methods (Guo, Yu, & Yu, 2018).

  • Conformational Study : A study on 2-fluoro-, 2-chloro-, and 2-bromo-acetophenone showed that these compounds exhibit less stable XO-cis conformers in solution, providing insights into their chemical behavior (Mirarchi & Ritchie, 1984).

  • Catalysis and Synthesis : A tailor-made recombinant whole-cell catalyst efficiently synthesized (R)-4-fluorophenylethan-1-ol with high conversion, yield, and enantioselectivity, demonstrating the substrate's potential in catalytic processes (Gröger et al., 2007).

  • Lithium Enolate Reactivity : The lithium enolate of 4-fluoroacetophenone displayed complex nucleophilic properties, with its stable tetramer being significantly more reactive than the metastable dimer at -120°C, indicating its potential in synthetic chemistry (Kolonko, Wherritt, & Reich, 2011).

  • Radiopharmaceutical Intermediates : Optimized conditions for producing 4-[18 F]fluoroacetophenone and 4-[18 F]fluoropropiophenone yielded high-quality radiopharmaceutical intermediates, suggesting their utility in medical imaging (Banks & Hwang, 1994).

  • Insecticidal Activity : Novel oxime ether pyrethroids based on 2-Methylthio-4'-fluoroacetophenone demonstrated promising insecticidal activity against Homopteran and Lepidopteran pests, indicating their potential in pest management (Liu et al., 2005).

  • Fluorofurans Synthesis : A method for preparing substituted fluorofurans by reacting ω-fluoroacetophenone led to the formation of 2,3-epoxy-4-fluoro-1,3-diphenylbutane, showing the compound's versatility in organic synthesis (Bronnert & Saunders, 1960).

  • Herbicide Intermediate Synthesis : The successful synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate for herbicides, with a 63.5% yield, highlights its application in agrochemicals (Zhou Yu, 2002).

  • Hyperpolarizability Study : The first hyperpolarizability of a synthesized compound involving chlorophenyl and fluorophenyl rings was found to be significantly higher than that of standard NLO material urea, indicating its potential in nonlinear optics (Najiya et al., 2014).

Safety And Hazards

2-Chloro-4’-fluoroacetophenone is considered hazardous. It is toxic if swallowed and may cause severe skin burns and eye damage . It may also cause an allergic skin reaction and is fatal if inhaled .

properties

IUPAC Name

2-chloro-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZWJOQRSMOFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196560
Record name 2-Chloro-4'-fluoroacetophenone
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Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4'-fluoroacetophenone

CAS RN

456-04-2
Record name 2-Chloro-4′-fluoroacetophenone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Chloro-4'-fluoroacetophenone
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Record name 2-Chloro-4'-fluoroacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-chloro-4-fluoroacetophenone
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Synthesis routes and methods

Procedure details

164 ml. (235.1 g., 2.04 moles) of chloroacetyl chloride is added over a 50 min. period to a mixture of 400 ml. (410 g., 4.22 moles) of fluorobenzene and 300 g. (2.25 moles) of anhydrous aluminum chloride stirred at 75° C. under nitrogen. The reaction mixture is stirred at 80° C. under nitrogen for 1 hour, cooled to 50° C., 500 ml. of fluorobenzene is added, and the reaction mixture is cooled to 0° C. and gradually (over a 30 min. period) siphoned into 1 l. of 6N. hydrochloric acid stirred at 0° C. (The temperature of the aqueous acid is maintained at or below 25° C. throughout the addition.) The quenched, acidified reaction mixture is stirred for 15 min., and the aqueous phase is separated and extracted with 350 ml. of fluorobenzene. The two organic phases are combined and washed twice with 500 ml. portions of 3N. hydrochloric acid and once with 500 ml. of water. The fluorobenzene is distilled at 30 mm. Hg. and 60° C. and, upon cooling, the obtained oily residue solidifies. The crude solid product need not be purified.
Quantity
235.1 g
Type
reactant
Reaction Step One
Quantity
410 g
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reactant
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Quantity
2.25 mol
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reactant
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Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
Z Vejdělek, M Protiva - Collection of Czechoslovak chemical …, 1983 - cccc.uochb.cas.cz
Compound V, obtained by a reaction of 2-chloro-4'-fluoroacetophenone with 1-(ethoxycarbonyl)piperazine, was reduced with sodium borohydride to the amino alcohol VIf. The …
Number of citations: 1 cccc.uochb.cas.cz
NP Badiger, JS Mulla, I Khazi, IM Khazi - Pharmaceutical Chemistry …, 2013 - Springer
… The starting compound 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine (1a) was synthesized from corresponding 2-chloro-4-fluoroacetophenone, thiourea and bromine in dry ethanol. …
Number of citations: 3 link.springer.com
F Qin, B Qin, T Mori, Y Wang, L Meng, X Zhang… - ACS …, 2016 - ACS Publications
… Asymmetric reduction of 2-chloro-4′-fluoroacetophenone (2a), p-fluoro-substituted 1a, by these variants also displayed the inversed S preference with 27–94% ee values. In the case …
Number of citations: 51 pubs.acs.org
Y Sato, K UTSUMI, T MARUYAMA… - Chemical and …, 1994 - jstage.jst.go.jp
… Compound 3a was deprotected and subsequently treated with various benzyl halides or 2-chloro-4-fluoroacetophenone to give corresponding N 3-substituted 2'-deoxy-2'-fluorouridines …
Number of citations: 22 www.jstage.jst.go.jp
D Zhu, BA Hyatt, L Hua - Journal of Molecular Catalysis B: Enzymatic, 2009 - Elsevier
… It is interesting to note that the enantioselectivity increased for the reduction of 2-chloro-4′-fluoroacetophenone when it was carried out in the mixture of potassium phosphate buffer …
Number of citations: 30 www.sciencedirect.com
JM Cobb, N Grimster, N Khan, JYQ Lai, HJ Payne… - Tetrahedron letters, 2002 - Elsevier
… 4) was carried out using 2-chloro-4′-fluoroacetophenone, benzylamine and 4-bromophenylacetic acid. Condensation with 2-chloro-4′-fluoroacetophenone was investigated at 45C …
Number of citations: 35 www.sciencedirect.com
Z Džambaski, AM Bondžić, I Triandafillidi… - Advanced Synthesis …, 2021 - Wiley Online Library
… 2-chloro-4’-fluoroacetophenone reacted to give 65% yield and 73/27 ratio od diastereoisomers (Table 3, Entry 3). Ph substituted Z-olefin in reaction with 2-chloroacetophenone gave …
Number of citations: 5 onlinelibrary.wiley.com
T Janeczko, W Bąkowski… - Annals of …, 2015 - annalsmicrobiology.biomedcentral …
… lipolytica A-101, the derived strains demonstrated a high capacity for biotransforming 2-chloro-4′-fluoroacetophenone (5). The highest reduction yield, comparable to that of the …
SM Wilkinson - Contact Dermatitis, 2023 - Wiley Online Library
… halogenated acetophenone derivatives have been reported including 2-bromo-4'hydroxyacetophenone used as a preservative in a paper mill7 and 2-chloro-4'-fluoroacetophenone in a …
Number of citations: 1 onlinelibrary.wiley.com
T Janeczko, M Dymarska… - International Journal of …, 2014 - mdpi.com
… Similar enantioselectivity was observed also for biotransformation of 2-chloro-4'-fluoroacetophenone (1f) in the culture of the tested R. rubra KCh 82 strain. The respective (R)-alcohol 2f …
Number of citations: 7 www.mdpi.com

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